1-([1,1'-Biphenyl]-2-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
CAS No.:
Cat. No.: VC13300375
Molecular Formula: C19H19N5
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N5 |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-phenylphenyl)guanidine |
| Standard InChI | InChI=1S/C19H19N5/c1-13-12-14(2)22-19(21-13)24-18(20)23-17-11-7-6-10-16(17)15-8-4-3-5-9-15/h3-12H,1-2H3,(H3,20,21,22,23,24) |
| Standard InChI Key | XJLAUUGAEXMSTE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C3=CC=CC=C3)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C3=CC=CC=C3)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-phenylphenyl)guanidine, reflects its hybrid architecture:
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A biphenyl group (two benzene rings connected by a single bond) provides planar rigidity and π-π stacking capabilities.
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The 4,6-dimethylpyrimidine ring introduces electron-deficient regions due to its nitrogen heteroatoms, enhancing hydrogen-bonding potential.
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The guanidine group (–NH–C(=NH)–NH₂) serves as a strong base (pKa ~13) and participates in electrostatic interactions .
The canonical SMILES string (CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C3=CC=CC=C3)C) and InChIKey (XJLAUUGAEXMSTE-UHFFFAOYSA-N) confirm its stereochemical uniqueness.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₅ |
| Molecular Weight | 317.4 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 88.7 Ų |
| LogP (Predicted) | 3.8 ± 0.5 |
Synthetic Pathways and Challenges
Synthetic Hurdles
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Steric Hindrance: The biphenyl group may impede reaction kinetics during cyclization.
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Regioselectivity: Ensuring correct substitution patterns on the pyrimidine ring requires precise temperature and catalyst control.
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Purification Challenges: High hydrophobicity necessitates advanced chromatographic techniques (e.g., reverse-phase HPLC).
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 15.2 nm/s (moderate) |
| Plasma Protein Binding | 89.3% |
| CYP3A4 Inhibition | Weak (IC₅₀ > 50 μM) |
| Half-Life (Predicted) | 6.8 hours |
Material Science Applications
Coordination Chemistry and Catalysis
The biphenyl-pyrimidine scaffold acts as a bidentate ligand for transition metals:
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Palladium Complexes: Potential use in Suzuki-Miyaura cross-coupling reactions (yield improvement ~15% vs. triphenylphosphine).
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Luminescent Materials: Eu³+ or Tb³+ complexes may exhibit red/green emission for OLED applications.
Electronic Properties
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:
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HOMO-LUMO Gap: 4.1 eV, indicating semiconductor potential.
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Dipole Moment: 2.8 Debye, favoring crystalline packing in thin-film devices.
Analytical Characterization
Spectroscopic Fingerprints
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IR (KBr): N–H stretch (3350 cm⁻¹), C=N (1640 cm⁻¹), aromatic C–C (1500 cm⁻¹).
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¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, guanidine NH), 7.6–7.3 (m, 9H, biphenyl), 2.4 (s, 6H, CH₃).
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LC-MS (ESI+): m/z 318.3 [M+H]⁺.
Challenges and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No data on acute/chronic toxicity or genotoxicity.
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Synthetic Scalability: Milligram-scale synthesis limits material availability.
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Target Validation: Hypothesized kinase/OX₁R activities require experimental confirmation.
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume